molecular formula C15H15N3O3S2 B2638781 3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893369-58-9

3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2638781
CAS No.: 893369-58-9
M. Wt: 349.42
InChI Key: WCHBLSLSZDWMAQ-UHFFFAOYSA-N
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Description

Structural Determinants of Privileged Status

  • Bioisosteric Mimicry : The thienopyrimidine core serves as a non-classical bioisostere for purines, enabling mimicry of nucleotide binding in kinase domains. Substitutions at the 2- and 3-positions modulate selectivity; for instance, 3-ethyl groups enhance hydrophobic interactions with allosteric pockets.
  • Synthetic Versatility : Position-specific functionalization allows derivatization at C-2 (sulfanyl), C-3 (alkyl/aryl), and C-6/C-7 (hydrogenation sites). This adaptability is illustrated in Table 1, which compares substituent effects on kinase inhibition.

Table 1: Impact of Substituents on Thienopyrimidin-4-one Bioactivity

Position Substituent Target Kinase IC₅₀ (μM) Source
C-2 Sulfanyl ROCK II 0.001
C-3 Ethyl CDK4/6 0.12
C-7 4-Nitrophenyl EGFR 0.87
  • Target Diversity : The scaffold’s plasticity enables optimization for distinct target families:
    • Kinase Inhibition : 3-Ethyl-2-sulfanyl derivatives exhibit picomolar affinity for Rho-associated kinases (ROCK I/II) by occupying the hydrophobic hinge region.
    • Antimicrobial Activity : Nitrophenyl substitutions at C-7 enhance membrane penetration in Gram-positive pathogens.
    • CNS Modulation : Hydrogenation of the thiophene ring improves blood-brain barrier permeability for neurological targets.

Properties

IUPAC Name

3-ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-2-17-14(19)13-12(6-7-22-13)16-15(17)23-9-10-4-3-5-11(8-10)18(20)21/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBLSLSZDWMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Sulfanyl-Benzyl Group

Key analogues differ in the substitution patterns on the benzyl-sulfanyl moiety or the pyrimidinone core:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference ID
Target Compound 3-ethyl, 3-nitrophenylmethyl sulfanyl C₁₉H₁₈N₄O₃S₂ 438.50 Electron-withdrawing nitro group at meta position; ethyl group enhances lipophilicity
2-{[(4-methylphenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-methylphenylmethyl sulfanyl, 4-nitrophenyl C₂₀H₁₈N₄O₃S₂ 450.51 Para-nitro group; methyl substitution increases steric bulk
3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 4-fluorophenyl oxoethyl sulfanyl, dimethyl C₁₉H₁₈FN₃O₂S₂ 451.49 Fluorine enhances electronegativity; dimethyl groups improve metabolic stability
3-ethyl-5,6-dimethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one Trifluoromethylbenzyl sulfanyl, dimethyl C₁₉H₁₈F₃N₃OS₂ 461.49 Strongly electron-withdrawing CF₃ group; dimethyl substitution

Impact of Substituent Position and Electronic Effects

  • Nitro Groups: The meta-nitro substitution in the target compound (vs.
  • Fluorine and Trifluoromethyl Groups : Fluorinated analogues (e.g., ) exhibit improved membrane permeability due to increased lipophilicity and metabolic resistance.
  • Ethyl vs. Methyl Substituents: Ethyl groups at the pyrimidinone nitrogen (target compound) offer greater conformational flexibility compared to methyl groups in analogues like , which may influence target selectivity .

Anticancer and Enzyme Inhibition

  • MMP Inhibition : The target compound’s nitro group aligns with reported MMP inhibitors (e.g., compound Q/4 in ), where electron-withdrawing groups enhance metal-binding affinity to catalytic zinc ions.
  • Antifungal Activity: Thienopyrimidinones with para-substituted nitro groups (e.g., ) show moderate antifungal activity (MIC ~8 µg/mL against Candida albicans), while the target compound’s meta-nitro substitution may alter spectrum or potency .

Analgesic Activity

  • Schiff base derivatives of thienopyrimidinones (e.g., ) exhibit analgesic activity at 200 mg/kg oral doses without gastric toxicity, suggesting the target compound’s scaffold could be optimized for CNS applications.

Biological Activity

The compound 3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and anti-tumor properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O2SC_{14}H_{14}N_4O_2S, with a molecular weight of approximately 302.35 g/mol. The structure includes a thieno-pyrimidine core with an ethyl group and a nitrophenyl methylthio substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that compounds similar to 3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, the presence of electron-withdrawing groups (like nitro) enhances antibacterial potency .
  • Antifungal Activity : The compound has also been tested against fungi such as Candida albicans, showing promising results that suggest it could be developed as an antifungal agent .

Antioxidant Activity

The antioxidant potential of thieno-pyrimidine derivatives has been evaluated using various assays. For example:

  • DPPH Radical Scavenging Assay : Compounds derived from similar structures have shown robust antioxidant activity by effectively scavenging DPPH radicals. This indicates their potential in mitigating oxidative stress .

Anti-tumor Activity

The anti-tumor effects of pyrimidine derivatives have been a significant area of study:

  • In Vitro Studies : The compound's structural analogs have been tested against cancer cell lines such as MCF-7 (breast cancer). Results indicate that certain modifications enhance the compound's efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Research Findings and Case Studies

A recent study synthesized several thieno-pyrimidine derivatives and evaluated their biological activities. The findings highlighted:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for various derivatives were determined to assess their potency against tumor cell lines. For instance, one derivative showed an IC50 value significantly lower than standard chemotherapeutics like cisplatin, indicating superior efficacy .
  • Structure-Activity Relationship (SAR) : The research emphasized the importance of specific functional groups in enhancing biological activity. Compounds with nitro groups at strategic positions exhibited increased antibacterial and anti-tumor activities compared to their parent compounds .

Data Table: Summary of Biological Activities

Activity TypeTest Organism / Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansPromising antifungal effect
AntioxidantDPPH Radical ScavengingHigh scavenging ability
Anti-tumorMCF-7 Cell LineInduced apoptosis

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